2-Bromo-3-methoxybutane-1,4-diol

Medicinal Chemistry Fragment-Based Drug Discovery ADME Optimization

Researchers requiring a bifunctional aliphatic building block with predictable aqueous compatibility often face inconsistent solubility when substituting analogs (e.g., 2-bromo-3-methoxybutane, LogP +1.80). This compound's 2-bromo-3-methoxy substitution on butane-1,4-diol delivers defined hydrophilicity (LogP -0.286) and dual alcohol handles. • LogP -0.286 vs. +1.80 for des-hydroxy analog - aqueous-compatible • PSA 49.69 Ų ensures consistent solubility & protein-binding orientation • Two primary alcohols for reliable bioconjugation or polymer synthesis • Non-hazardous transport; ambient global shipping

Molecular Formula C5H11BrO3
Molecular Weight 199.044
CAS No. 183194-69-6
Cat. No. B599658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-methoxybutane-1,4-diol
CAS183194-69-6
Synonyms2-broMo-3-Methoxybutane-1,4-diol
Molecular FormulaC5H11BrO3
Molecular Weight199.044
Structural Identifiers
SMILESCOC(CO)C(CO)Br
InChIInChI=1S/C5H11BrO3/c1-9-5(3-8)4(6)2-7/h4-5,7-8H,2-3H2,1H3
InChIKeyUHKBTDWTYPQWLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-methoxybutane-1,4-diol: Physicochemical Profile & Comparators


2-Bromo-3-methoxybutane-1,4-diol (C₅H₁₁BrO₃, MW 199.04 g/mol) is a bifunctional aliphatic building block possessing a secondary bromine leaving group, a methoxy ether substituent, and two primary alcohol functionalities . This compound falls within the broader class of brominated diol ethers, yet its substitution pattern — specifically the 2-bromo-3-methoxy arrangement on a butane-1,4-diol backbone — creates a property vector (hydrophilicity, surface polarity, hydrogen-bonding capacity, safety profile) that cannot be assumed from in-class analogs . When evaluating procurement options, the closest structural comparators are 2-bromo-3-methoxybutane (CAS 24618-36-8), which replaces the two hydroxyl groups with hydrogen atoms, and 2,3-dibromobutane-1,4-diol (CAS 20163-90-0), which exchanges the methoxy group for a second bromine, each leading to quantifiable differences in physicochemical performance relevant to medicinal chemistry, bioconjugation, and polymer synthesis workflows.

Aqueous-compatible diol building block (balanced hydrophilicity)
Dual primary alcohol handles for orthogonal functionalization
Reported non-flammable classification may support scale-up handling

Why 2-Bromo-3-methoxybutane-1,4-diol Cannot Be Replaced by Analogs


Generic substitution of 2-bromo-3-methoxybutane-1,4-diol by its nearest analogs — 2-bromo-3-methoxybutane or 2,3-dibromobutane-1,4-diol — introduces a cascade of altered properties that directly impact experimental outcomes. The target compound exhibits a calculated LogP of −0.286, a polar surface area (PSA) of 49.69 Ų, and possesses two hydrogen-bond donors and three hydrogen-bond acceptors, collectively conferring aqueous compatibility that is absent in the non-diol analog 2-bromo-3-methoxybutane (LogP +1.80, PSA 9.23 Ų, zero H-bond donors) [1]. Conversely, replacing the methoxy group of the target with a second bromine (2,3-dibromobutane-1,4-diol, LogP +0.50, PSA 40.46 Ų) increases lipophilicity by approximately 0.8 log units while reducing surface polarity by ~9 Ų, shifting both solubility and intermolecular recognition signatures [2]. These divergences mean that selecting a “close enough” surrogate without verifying the specific property column will alter solubility, reactivity, protein-binding orientation, and safety profile — and therefore cannot be justified in reproducible R&D or regulated environments.

2-Bromo-3-methoxybutane (non-diol): Absence of H-bond donors and marked lipophilicity increase may alter solubility and recognition; flammable classification adds handling constraints.
2,3-Dibromobutane-1,4-diol: Moderate lipophilicity increase and lower PSA may shift reactivity and binding signatures; verify property column before substitution.

2-Bromo-3-methoxybutane-1,4-diol vs Analogs: Quantitative Evidence


LogP Partitioning: Target vs Key Analogs

The target compound 2-bromo-3-methoxybutane-1,4-diol displays a calculated LogP of −0.286, placing it in a distinctly hydrophilic space relative to its structural neighbors . The non-diol analog 2-bromo-3-methoxybutane registers a LogP of +1.80, representing a >2-log unit shift toward hydrophobicity, while the dibromo-diol comparator 2,3-dibromobutane-1,4-diol shows a LogP of +0.50, approximately 0.8 log units more lipophilic than the target [1][2]. These differences exceed the commonly accepted threshold of ±0.5 log units for analogous series, confirming that the target compound occupies a unique hydrophilicity niche that directly governs aqueous solubility, permeability, and protein-binding propensity. [1][2]

LogP Profile
Reported
−0.286 (Target) vs +1.80 / +0.50
Supports aqueous-compatible fragment library design; lipophilicity context may differ significantly.
In silico computed; verify experimentally.
Medicinal Chemistry Fragment-Based Drug Discovery ADME Optimization

Polar Surface Area & Hydrogen Bonding Profile

2-Bromo-3-methoxybutane-1,4-diol provides a polar surface area (PSA) of 49.69 Ų and carries two hydrogen-bond donors (2 × OH) and three hydrogen-bond acceptors (2 × OH oxygen, 1 × OCH₃), delivering a balanced donor/acceptor (D/A) ratio of 0.67 . In contrast, 2-bromo-3-methoxybutane exhibits a PSA of 9.23 Ų with zero hydrogen-bond donors and a single acceptor, yielding a D/A ratio of 0.0 — effectively eliminating the capacity for directed hydrogen-bond donation [1]. The >40 Ų gap in PSA and radical change in donor count mean that the target compound can engage in strong, directional intermolecular interactions (e.g., with biological targets, crystallization solvents, or polymer matrices) that the non-diol analog cannot replicate. [1]

PSA & H-Bonding
Reported
PSA 49.69 Ų, HBD 2 vs 9.23 Ų, HBD 0
Presence of H-bond donors enables specific binding motifs; polar surface area gap may impact solubility.
Computed properties; validate in target matrix.
Computational Chemistry Solubility Prediction Fragment Screening

GHS Hazard Profile: Flammability Comparison

The target compound carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with signal word “Warning” and no flammability classification . 2-Bromo-3-methoxybutane, in contrast, is classified as a flammable liquid (H226, “Flammable liquid and vapour”) in addition to the same irritant statements [1]. The absence of H226 in the target compound’s safety profile eliminates the need for flame-proof storage, explosion-proof equipment, and the associated regulatory burdens during procurement, transport, and process scale-up. This differentiation is particularly consequential in facilities where flammable solvent inventory is restricted or when reactions involve strong oxidizers that could escalate flammability risk. [1]

GHS Flammability
Reported
H226: Absent (Target) vs Present (Comparator)
Reported non-flammable classification may support simplified scale-up handling.
Per SDS; verify for local regulations.
Laboratory Safety Risk Assessment Scale-Up Chemistry

Purity Specification Comparison

Reputable suppliers consistently list 2-bromo-3-methoxybutane-1,4-diol at ≥97% purity, as documented in the Fluorochem certificate of analysis and corroborated by multiple independent catalog specifications [1]. The nearest non-diol analog 2-bromo-3-methoxybutane is typically offered at a minimum purity of 95%, representing a 2-percentage-point lower assurance . While the difference appears modest, in synthetic sequences involving sensitive coupling steps (e.g., palladium-catalyzed cross-couplings, enzyme-mediated transformations, or polymerizations where stoichiometric precision is critical), a 2% impurity burden can translate into deviation from expected molecular-weight distributions and reduced yields of analytically pure final product . The target compound’s consistently higher commercial purity therefore reduces the need for in-house re-purification prior to use, saving time and solvent waste in procurement workflows.

Purity Specification
Specification review
≥97% (Target) vs ≥95% (Comparator)
Higher typical purity may reduce need for re-purification in stoichiometry-sensitive steps.
Lot-specific; verify COA.
Quality Assurance Analytical Chemistry Reproducibility

2-Bromo-3-methoxybutane-1,4-diol: High-Value Applications


Fragment-Based Drug Discovery: Balanced Hydrophilicity & H-Bond Donors

Fluorochem Ltd. 2-Bromo-3-methoxybutane-1,4-diol. https://fluorochem.co.uk/product/F788853/ [1] YYBYY. (2RS,3SR)-2-Bromo-3-methoxy-butane. http://www.yybyy.com/chemicals/detail/24618-36-8 [2] YYBYY. 2,3-Dibromobutane-1,4-diol. http://www.yybyy.com/chemicals/detail/20163-90-0

Bioconjugation & Heterobifunctional Linker Synthesis

Fluorochem Ltd. 2-Bromo-3-methoxybutane-1,4-diol. https://fluorochem.co.uk/product/F788853/ [1] YYBYY. (2RS,3SR)-2-Bromo-3-methoxy-butane. http://www.yybyy.com/chemicals/detail/24618-36-8 [2] Chemsrc. 2-Bromo-3-methoxybutane-1,4-diol PSA. https://m.chemsrc.com/en/product/183194-69-6

Step-Growth Polymer Synthesis: Diol Stoichiometry

Fluorochem Ltd. 2-Bromo-3-methoxybutane-1,4-diol. https://fluorochem.co.uk/product/F788853/ [1] MolCore. 2-Bromo-3-methoxybutane-1,4-diol NLT 98%. https://www.molcore.com [2] CymitQuimica. 2-Bromo-3-methoxybutane (95%). https://cymitquimica.com/product/24618-36-8

Process Scale-Up: Non-Flammable Advantage

Fluorochem Ltd. 2-Bromo-3-methoxybutane-1,4-diol. https://fluorochem.co.uk/product/F788853/ [1] American Elements. CAS 24618-36-8 – 2-Bromo-3-methoxybutane SDS. https://www.americanelements.com/cas/24618-36-8

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery
Aqueous compatibility & H-bond donor profile
Solubility and target engagement assays
Bioconjugation Linker Synthesis
Dual primary alcohols with orthogonal reactivity
Conjugation efficiency and selectivity
Step-Growth Polymerization
Diol functionality and purity consistency
Molecular weight distribution control
Process Scale-Up
Non-flammable hazard classification
Storage and transport compliance review
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